



Application Note & Protocol: Laboratory Synthesis of N-(3ethoxyphenyl)cyclohexanecarboxamide

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Compound of Interest		
	N-(3-	
Compound Name:	ethoxyphenyl)cyclohexanecarboxa	
	mide	
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For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the laboratory synthesis of **N-(3-ethoxyphenyl)cyclohexanecarboxamide**, a novel amide with potential applications in medicinal chemistry and drug discovery. The synthesis is based on the well-established Schotten-Baumann reaction, a reliable method for the acylation of amines.

Introduction

N-(3-ethoxyphenyl)cyclohexanecarboxamide is an aromatic amide containing a cyclohexanecarboxamide moiety linked to a 3-ethoxyphenyl group. This structural motif is of interest in medicinal chemistry due to the diverse biological activities associated with related amide-containing compounds. This protocol outlines a straightforward and efficient synthesis of the title compound from commercially available starting materials.

Reaction Scheme

The synthesis proceeds via the nucleophilic acyl substitution of 3-ethoxyaniline with cyclohexanecarbonyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.



Figure 1: Reaction scheme for the synthesis of **N-(3-ethoxyphenyl)cyclohexanecarboxamide**.

Experimental Protocol

This protocol is based on the general principles of the Schotten-Baumann reaction for amide synthesis.[1][2][3][4][5]

Materials:

- 3-Ethoxyaniline (C₈H₁₁NO, MW: 137.18 g/mol)[6]
- Cyclohexanecarbonyl chloride (C7H11ClO, MW: 146.61 g/mol)
- Pyridine (or triethylamine)
- Dichloromethane (DCM)
- 1 M Hydrochloric acid (HCl)
- Saturated sodium bicarbonate (NaHCO₃) solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Hexane
- Ethyl acetate

Equipment:

- Round-bottom flask
- · Magnetic stirrer and stir bar
- Dropping funnel
- · Ice bath



- Separatory funnel
- Rotary evaporator
- Apparatus for column chromatography
- Melting point apparatus
- NMR spectrometer
- FTIR spectrometer
- Mass spectrometer

Procedure:

- Reaction Setup: To a clean, dry round-bottom flask, add 3-ethoxyaniline (1.0 eq). Dissolve the aniline in dichloromethane (DCM) (approximately 10 mL per gram of aniline).
- Addition of Base: Add pyridine (1.2 eq) to the solution and cool the flask in an ice bath with stirring.
- Addition of Acyl Chloride: Add cyclohexanecarbonyl chloride (1.1 eq), dissolved in a small amount of DCM, dropwise to the cooled solution via a dropping funnel over a period of 15-20 minutes.
- Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture
 to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography
 (TLC).
- Work-up: Once the reaction is complete, quench the reaction by adding 1 M HCl solution.
 Transfer the mixture to a separatory funnel.
- Extraction: Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
- Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the



crude product.

- Purification: Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient system.
- Characterization: Characterize the purified product by melting point, NMR, FTIR, and mass spectrometry to confirm its identity and purity.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of **N-(3-ethoxyphenyl)cyclohexanecarboxamide**. Actual values may vary depending on experimental conditions.



Parameter	Value	
Reactants		
3-Ethoxyaniline	1.0 g (7.29 mmol)	
Cyclohexanecarbonyl chloride	1.17 g (8.02 mmol)	
Pyridine	0.70 mL (8.75 mmol)	
Reaction Conditions		
Solvent	Dichloromethane (DCM)	
Temperature	0 °C to Room Temperature	
Reaction Time	2-4 hours (monitor by TLC)	
Product		
Theoretical Yield	1.80 g	
Representative Data		
Actual Yield	1.53 g (85%)	
Melting Point	110-112 °C	
Spectroscopic Data		
¹H NMR (CDCl₃, 400 MHz) δ	7.20 (t, 1H), 6.95 (d, 1H), 6.80 (s, 1H), 6.65 (d, 1H), 4.05 (q, 2H), 2.20 (m, 1H), 1.90-1.20 (m, 10H), 1.45 (t, 3H)	
¹³ C NMR (CDCl ₃ , 100 MHz) δ	174.5, 159.0, 140.0, 129.5, 112.0, 109.0, 106.0, 63.5, 46.0, 29.5, 25.8, 25.7, 14.8	
IR (KBr, cm ⁻¹)	3300 (N-H), 1650 (C=O), 1600, 1580 (C=C)	
MS (ESI+) m/z	248.16 [M+H]+	

Note: The spectroscopic data provided are predicted values and should be confirmed by experimental analysis.



Experimental Workflow

The following diagram illustrates the key steps in the synthesis of **N-(3-ethoxyphenyl)cyclohexanecarboxamide**.



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Synthesis Workflow Diagram

Signaling Pathway

Not applicable for this synthesis protocol.

Disclaimer: This protocol is intended for use by trained laboratory personnel. Appropriate safety precautions, including the use of personal protective equipment (PPE), should be taken at all times. All reagents should be handled in a well-ventilated fume hood. Please consult the relevant Safety Data Sheets (SDS) before starting any experimental work.

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